Product packaging for Clorindione(Cat. No.:CAS No. 1146-99-2)

Clorindione

Cat. No.: B1669240
CAS No.: 1146-99-2
M. Wt: 256.68 g/mol
InChI Key: NJDUWAXIURWWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clorindione is an experimental small molecule belonging to the class of vitamin K antagonists . Its core research value lies in its mechanism of action, which involves antagonizing vitamin K to decrease prothrombin levels in biological systems . This function places it in a category of compounds studied for their anticoagulant properties. Chemically, this compound is identified as 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione and has the molecular formula C15H9ClO2 and a molar mass of 256.69 g·mol⁻¹ . It is a derivative of phenindione. Researchers should be aware that concurrent use with herbs or supplements possessing anticoagulant or antiplatelet activity may potentiate these effects; examples include garlic, ginger, bilberry, danshen, piracetam, and ginkgo biloba . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a therapeutic agent, and must not be used for personal, in-vivo, or clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClO2 B1669240 Clorindione CAS No. 1146-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDUWAXIURWWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046228
Record name Clorindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-99-2
Record name Clorindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorindione [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clorindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clorindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clorindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clorindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C7WS64R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Action of Clorindione

Investigation of Vitamin K Epoxide Reductase (VKOR) Inhibition

Clorindione's primary mechanism of action involves the inhibition of Vitamin K Epoxide Reductase (VKOR), specifically VKOR complex 1 (VKORC1) patsnap.comontosight.ai. This enzyme is a key component of the vitamin K cycle, responsible for converting vitamin K epoxide back into its active hydroquinone (B1673460) form (vitamin KH₂) ic.ac.ukpatsnap.comnih.gov. Vitamin KH₂ is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) ic.ac.uknih.gov. By inhibiting VKOR, this compound reduces the regeneration of vitamin KH₂, thereby limiting the carboxylation of vitamin K-dependent proteins patsnap.comontosight.ai.

Research indicates that VKORC1 is primarily located in the membrane of the endoplasmic reticulum, a cellular structure involved in protein processing medlineplus.gov. Studies on VKOR inhibition by various VKAs, including those structurally different from coumarins like fluindione (B1672877) (an indanedione derivative), suggest that the mode of inhibition can vary. For example, while warfarin (B611796) may exhibit a mixed type of inhibition, fluindione appears to show competitive inhibition of VKOR nih.gov. Although specific detailed studies on the exact binding mechanism and inhibition kinetics of this compound on VKOR were not extensively found in the provided search results, its classification as a VKA and indanedione derivative strongly implies a similar inhibitory action on VKOR as observed with other VKAs like warfarin and phenindione (B1680310) derivatives iiab.mewikipedia.orgontosight.ai.

Effects on Coagulation Factor Synthesis and Post-Translational Modification

The inhibition of VKOR by this compound directly impacts the synthesis of functional vitamin K-dependent coagulation factors patsnap.comontosight.ai. These factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C and S, require vitamin K as a cofactor for a crucial post-translational modification called gamma-carboxylation ic.ac.ukpatsnap.compharmgkb.org. This process adds a carboxyl group to specific glutamate (B1630785) residues on these proteins, forming gamma-carboxyglutamate (B555490) (Gla) residues ic.ac.ukpatsnap.com. The Gla residues are essential for the proteins to bind calcium ions, which is necessary for their proper conformation and their ability to bind to phospholipid membranes at the site of injury ic.ac.ukpatsnap.com.

By limiting the availability of vitamin KH₂ through VKOR inhibition, this compound leads to the production of under-carboxylated or non-carboxylated coagulation factors ontosight.aipatsnap.com. These dysfunctional proteins have a reduced ability to bind calcium and phospholipid surfaces, significantly impairing their participation in the coagulation cascade ic.ac.ukpatsnap.com. This results in a diminished capacity for blood clot formation, thus exerting an anticoagulant effect ic.ac.ukontosight.ai.

Cellular and Subcellular Pathways Affected by this compound's Activity

This compound's primary site of action is within the liver, where the vitamin K cycle and the synthesis of vitamin K-dependent coagulation factors predominantly occur patsnap.comontosight.aimedlineplus.gov. The VKOR enzyme, the main target of this compound, is located in the endoplasmic reticulum membrane of liver cells medlineplus.gov. Therefore, the cellular and subcellular pathways directly affected by this compound's activity are those involved in the vitamin K cycle and the subsequent post-translational modification and synthesis of coagulation proteins within the endoplasmic reticulum and Golgi apparatus ic.ac.ukmedlineplus.govfrontiersin.org.

The process of gamma-carboxylation by GGCX occurs in the endoplasmic reticulum, utilizing vitamin KH₂ regenerated by VKOR ic.ac.ukfrontiersin.org. Following carboxylation, these proteins undergo further processing and transport through the secretory pathway, including the Golgi apparatus, before being released into the bloodstream frontiersin.org. This compound's interference with VKOR disrupts this intricate process within the liver cells, specifically impacting the endoplasmic reticulum-associated vitamin K cycle and the subsequent functional maturation of coagulation factors ic.ac.ukmedlineplus.govfrontiersin.org. While the search results discuss cellular and subcellular pathways in a general context of drug targeting and cellular response frontiersin.orgnih.govmdpi.comnih.govfrontiersin.org, the specific pathways affected by this compound are intrinsically linked to the vitamin K cycle and protein modification machinery within hepatocytes.

Comparative Pharmacodynamic Analysis with Other Oral Anticoagulants

This compound belongs to the class of vitamin K antagonists, similar to coumarin (B35378) derivatives like warfarin and phenprocoumon (B610086) iiab.mewikipedia.orggoogleapis.com. The pharmacodynamic effect of VKAs is characterized by a delayed onset of action, as it depends on the depletion of pre-existing functional coagulation factors in the circulation patsnap.com. The duration of action is also relatively long, influenced by the half-lives of the affected clotting factors nih.govnih.gov.

Compared to newer oral anticoagulants, such as direct oral anticoagulants (DOACs) like dabigatran (B194492) (a thrombin inhibitor) and rivaroxaban, apixaban, and edoxaban (B1671109) (Factor Xa inhibitors), VKAs like this compound have a different pharmacodynamic profile nih.govnih.govresearchgate.net. DOACs directly inhibit specific coagulation factors (thrombin or Factor Xa) and typically exhibit a more rapid onset and shorter half-life compared to VKAs nih.govnih.gov. Their anticoagulant effect is also more predictable, with less inter-individual variability and fewer drug-food interactions compared to VKAs, whose activity can be influenced by dietary vitamin K intake and genetic polymorphisms in enzymes like VKORC1 and CYP2C9 patsnap.commedlineplus.govpharmgkb.orgnih.govthebloodproject.compharmgkb.orgracgp.org.aupharmgkb.org.

Pharmacokinetic Profile and Biotransformation of Clorindione

Absorption and Distribution Kinetics in Preclinical Models

Metabolic Pathways and Metabolite Identification

Specific details on the metabolic pathways and identified metabolites of Clorindione in preclinical species were not found in the performed searches. Drug metabolism, primarily occurring in the liver, involves enzymatic processes that convert compounds into metabolites, generally to facilitate their excretion. stanford.eduepo-berlin.combioivt.com These processes are broadly categorized into Phase I and Phase II reactions. biotechfarm.co.ilepo-berlin.com

Role of Cytochrome P450 Enzymes in this compound Biotransformation

While this compound is mentioned as a vitamin K antagonist and potentially an inhibitor of cytochrome P450 (CYP) enzymes nih.gov, specific studies detailing the role of particular CYP enzymes in the biotransformation of this compound itself in preclinical models were not identified. CYP enzymes are a superfamily of enzymes that play a major role in the Phase I metabolism of many drugs and xenobiotics through oxidation, reduction, and hydrolysis reactions. epo-berlin.combioivt.comnih.gov Different CYP isoforms exhibit varying substrate specificities and can show species differences. nih.govfrontiersin.orgscienceopen.com

Phase II Biotransformation Reactions and Conjugation Products

Information on the specific Phase II biotransformation reactions and resulting conjugation products of this compound in preclinical models is not available in the reviewed literature. Phase II metabolism typically involves the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules like glucuronic acid, sulfate, or amino acids. biotechfarm.co.ilepo-berlin.comfrontiersin.orgmedbullets.com These conjugation reactions generally increase the water solubility of the compound, promoting its excretion. biotechfarm.co.ilepo-berlin.com Enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) are involved in these processes. frontiersin.orgnih.govfrontiersin.org

Elimination Characteristics and Excretory Pathways

Specific data on the elimination characteristics and excretory pathways of this compound in preclinical models were not found in the conducted searches. Elimination is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and liver (bile leading to feces). bioivt.comscienceopen.commdpi.comvichsec.orgnih.gov Preclinical excretion studies, often using radiolabeled compounds, are conducted to determine the routes and extent of elimination. bioivt.comnih.gov The physicochemical properties of a compound and its metabolites influence their excretion pathways. mdpi.com

Pharmacokinetic Variability and Contributing Factors in Preclinical Systems

Studies specifically addressing the pharmacokinetic variability of this compound and its contributing factors in preclinical systems were not identified. Pharmacokinetic variability in preclinical animal models can arise from various factors, including genetic differences between individuals, age, sex, health status, and environmental factors. washington.edupharmafeatures.com Understanding pharmacokinetic variability is important for interpreting preclinical study results and predicting potential variability in humans. nih.govwellbeingintlstudiesrepository.org

Based on the available search results, detailed preclinical pharmacokinetic and biotransformation data for this compound, including specific absorption and distribution kinetics, metabolic pathways, metabolite structures, elimination routes, and factors contributing to pharmacokinetic variability in animal models, are not extensively reported. The information found primarily identifies this compound as a vitamin K antagonist and mentions its potential interaction with CYP enzymes in a general context. Further specific research would be required to fully characterize the preclinical ADME profile of this compound.

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Assays for Anticoagulant Activity

In vitro anticoagulant activity studies are performed using plasma models to evaluate a compound's effects on the coagulation cascade researchgate.netnajah.edu. These assays help to understand how a substance interferes with the complex process of blood clotting researchgate.nettesting.com.

Prothrombin Time (PT) and International Normalized Ratio (INR) Assessment in Plasma Models

Prothrombin Time (PT) is a blood test that measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) reagent, which initiates the extrinsic and common pathways of the coagulation cascade testing.comucsfhealth.orgsynnovis.co.uk. The International Normalized Ratio (INR) is a standardized calculation derived from the PT result, used to ensure consistency across different laboratories and to monitor the effectiveness of vitamin K antagonists like warfarin (B611796) testing.comucsfhealth.orgnih.govnih.gov. An elevated PT or INR indicates a prolonged clotting time, suggesting potential issues with clotting factors in the extrinsic and common pathways or the presence of anticoagulants ucsfhealth.orgsynnovis.co.uknih.gov. Studies evaluating anticoagulant activity often use plasma collected from healthy individuals researchgate.netnajah.edu.

Activated Partial Thromboplastin Time (aPTT) Measurements

Activated Partial Thromboplastin Time (aPTT) is another coagulation test that assesses the intrinsic and common pathways of the coagulation cascade ucsfhealth.orgnih.gov. It measures the time it takes for blood to clot after the addition of an activator and a partial thromboplastin ucsfhealth.orgnih.gov. aPTT is commonly used to monitor the effects of anticoagulants that primarily affect the intrinsic pathway, such as heparin nih.gov. Prolonged aPTT can indicate deficiencies in specific clotting factors or the presence of inhibitors nih.gov. In vitro assays measuring aPTT are used to evaluate the anticoagulant potential of compounds by observing their effect on clotting time in plasma samples najah.edu.

In Vivo Models of Thrombosis and Anticoagulant Efficacy

In vivo models are crucial for evaluating the efficacy of anticoagulant compounds in living organisms and understanding their effects on the complex process of thrombosis ppd.comoncodesign-services.com. These models aim to mimic aspects of human thrombotic conditions to assess a drug candidate's ability to prevent or treat blood clots ppd.comamegroups.org.

Rodent Models of Deep Vein Thrombosis and Pulmonary Embolism

Rodent models, such as those using mice and rats, are commonly employed in preclinical studies due to their ethical acceptability and economic feasibility nih.gov. Various rodent models have been developed to study deep vein thrombosis (DVT) and pulmonary embolism (PE) amegroups.orgnih.govsemanticscholar.org. These models involve inducing thrombus formation through different methods, including venous ligation (stasis models), venous stenosis, or chemical injury (e.g., using ferric chloride) amegroups.orgsemanticscholar.orgfrontiersin.orgcreative-biolabs.com.

IVC Ligation Model: This model involves complete occlusion of the inferior vena cava (IVC), leading to stasis-induced thrombus formation. It is useful for studying scenarios with complete occlusion and limited recanalization frontiersin.orgcreative-biolabs.com.

IVC Stenosis Model: This model creates partial occlusion of the IVC, reducing blood flow and mimicking non-occlusive clinical scenarios frontiersin.orgcreative-biolabs.com.

Ferric Chloride-Induced Thrombosis Model: This method involves applying ferric chloride to a vein, causing endothelial damage and inducing thrombus formation semanticscholar.orgfrontiersin.orgcreative-biolabs.com.

Rodent models of PE often involve inducing thromboembolism by injecting pre-formed blood clots or particles into the bloodstream nih.gov. These models are used to study the formation, propagation, and resolution of venous thrombi and to evaluate the efficacy of antithrombotic agents frontiersin.orgcreative-biolabs.com.

Non-Rodent Preclinical Models for Efficacy Evaluation

While rodents are frequently used, non-rodent species are also employed in preclinical evaluation, particularly when rodent models may not fully recapitulate human physiology or disease processes europa.eunih.govfda.govaltasciences.com. The selection of a non-rodent species is often based on factors such as the pharmacological activity of the compound and the relevance of the animal model to the human condition europa.eufda.govaltasciences.com. Non-rodent models, such as those using dogs or miniature swine, can provide additional data on the efficacy of anticoagulant compounds in different physiological contexts altasciences.comgoogleapis.com. These models can be used to evaluate the effects of compounds on thrombosis and to assess their pharmacokinetic and pharmacodynamic profiles ppd.comaristo-group.com.

Exploration of Additional Biological Activities of Clorindione Derivatives

Beyond their primary anticoagulant effects, derivatives of indanediones, including this compound, have been explored for additional biological activities solubilityofthings.comresearchgate.net. Research suggests that these compounds may exhibit a range of properties. Studies have investigated the potential of indane-1,3-dione derivatives for activities beyond anticoagulation researchgate.net. Some research indicates that derivatives may possess other biological effects, such as antiproliferative activity researchgate.net. The exploration of these additional activities highlights the potential for developing indanedione derivatives with diverse therapeutic applications solubilityofthings.comresearchgate.net.

This compound: A Review of

This compound is a chemical compound identified by PubChem CID 70846. It is known as a vitamin K antagonist and is a derivative of phenindione (B1680310). nih.govwikipedia.orgiiab.me

Despite its identification and classification, a comprehensive review of available scientific literature through the conducted searches did not yield specific preclinical pharmacological evaluation data focusing solely on this compound's antioxidant, antimicrobial, anti-inflammatory, or direct anticancer/cytotoxic properties. While the searches explored these areas of preclinical research in a broader context, including discussions on various compound classes and experimental models, detailed research findings and data tables specifically pertaining to this compound's efficacy in these areas were not found.

Consequently, the detailed sections on this compound's preclinical pharmacological evaluation as outlined in the request, specifically regarding:

Anticancer Research and Cytotoxic Potentials

cannot be generated with specific data and detailed research findings focused exclusively on the compound this compound based on the currently available search results.

Further research specifically investigating these preclinical properties of this compound would be necessary to provide a detailed account of its potential in these therapeutic areas.

Toxicological Assessment and Safety Pharmacology of Clorindione

Acute and Chronic Toxicity Studies in Preclinical Species

Studies evaluating the acute and chronic toxicity of Clorindione in preclinical species provide insights into the potential immediate and long-term adverse effects associated with exposure.

The available data on acute toxicity indicates that this compound is toxic if swallowed. Safety data sheets report acute oral toxicity values for rats and mice. wikipedia.orgwikidata.org

SpeciesRoute of AdministrationLD50 (mg/kg)Citation
RatOral290 wikidata.org
MouseOral180 wikidata.org

For repeated or chronic exposure toxicity, specific detailed studies on this compound in preclinical species were not extensively found in the conducted searches. Safety data sheets indicate that no data is available for repeated exposure toxicity or STOT-repeated exposure. wikipedia.orgsjaswantlalcompany.com

Organ System Toxicity Profiling

Based on available hazard information, this compound is classified under specific target organ toxicity - single exposure as Category 3, targeting the respiratory system. wikipedia.orgsjaswantlalcompany.com Additionally, it is reported to cause skin irritation and serious eye irritation. wikipedia.orgwikidata.org Detailed organ system toxicity profiling from chronic studies in animals was not identified in the conducted searches.

Neurotoxicity Evaluations and Behavioral Assessments

Specific preclinical studies focused on the neurotoxicity evaluations or behavioral assessments of this compound in animal models were not found in the conducted searches. While the importance of assessing neurotoxicity and behavioral effects is recognized in general toxicological evaluations of chemical compounds, data specific to this compound in this regard were not publicly available through the searches.

Genotoxicity and Mutagenicity Studies in Standardized Assays

Evaluations of the genotoxic and mutagenic potential of a compound are standard components of preclinical safety assessment. These studies typically utilize a battery of in vitro and in vivo assays to determine if a substance can cause damage to genetic material.

For this compound, a safety data sheet indicates that no data is available for germ cell mutagenicity. sjaswantlalcompany.com While a patent mentions the use of the Ames test for evaluating the mutagenicity of nitric oxide releasing prodrugs of therapeutic agents, including this compound as a parent drug, the results presented are for the prodrugs and not a direct assessment of this compound's mutagenicity itself. fishersci.ca Comprehensive data from standardized genotoxicity and mutagenicity studies specifically on this compound were not identified in the conducted searches.

Reproductive and Developmental Toxicity Research in Animal Models

Reproductive and developmental toxicity studies are designed to assess the potential of a substance to interfere with reproductive function or cause adverse effects on the developing organism.

Based on the available safety information, no data is available regarding the reproductive toxicity of this compound. wikipedia.orgsjaswantlalcompany.com Specific research findings from developmental toxicity studies in animal models for this compound were not found in the conducted searches. While some search results discussed reproductive and developmental toxicity in the context of other compounds, this information is not directly applicable to this compound.

Immunotoxicology Considerations and Hypersensitivity Potential

Immunotoxicology studies assess the potential for a substance to cause adverse effects on the immune system, while evaluations of hypersensitivity potential determine the likelihood of eliciting allergic reactions.

Drug Drug Interaction Ddi Research Involving Clorindione

Pharmacokinetic Interactions with Co-administered Agents

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of Clorindione, leading to changes in its systemic exposure.

Metabolic Enzyme Inhibition or Induction Mechanisms

Like other coumarin (B35378) anticoagulants, this compound is subject to hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes mims.comfishersci.camims.comscribd.com. Key CYP isoforms involved in the metabolism of coumarins include CYP2C9, CYP1A2, CYP2C19, and CYP3A4 mims.comfishersci.caguidetopharmacology.orgmims.comscribd.com.

The co-administration of drugs that inhibit these metabolic enzymes can reduce the clearance of this compound, potentially leading to increased plasma concentrations and an enhanced anticoagulant effect mims.comfishersci.camims.comscribd.com. Examples of known CYP inhibitors that interact with coumarins include amiodarone, cimetidine, fluconazole, metronidazole, and sulfinpyrazone (B1681189) mims.comfishersci.caguidetopharmacology.orgmims.comscribd.com.

Conversely, drugs that induce the activity of these CYP enzymes can accelerate the metabolism of this compound, resulting in decreased plasma concentrations and a diminished anticoagulant effect mims.comfishersci.camims.comscribd.com. This can potentially lead to a higher risk of thromboembolic events. Examples of enzyme inducers include barbiturates (such as phenobarbital), carbamazepine, phenytoin, rifampicin, and St. John's wort mims.comfishersci.caguidetopharmacology.orgmims.comscribd.com.

Impact on Drug Transporter Systems and Efflux Pumps

Information specifically detailing the impact of this compound or co-administered agents on drug transporter systems and efflux pumps in the context of this compound's pharmacokinetics was not prominently featured in the provided research summaries. The focus of the available information regarding pharmacokinetic interactions primarily centered on CYP-mediated metabolism and protein binding displacement.

Pharmacodynamic Interactions and Hemostatic Effects

Pharmacodynamic interactions involve the combined effects of this compound and other drugs on the physiological processes of hemostasis. These interactions can lead to synergistic or antagonistic effects on blood clotting.

Synergistic or Antagonistic Interactions with Other Anticoagulants or Antiplatelet Agents

This compound, as a vitamin K antagonist, reduces the synthesis of several coagulation factors necessary for blood clotting scribd.com. Co-administration with other agents that affect hemostasis can lead to significant interactions mims.comwikidata.orgscribd.com.

Combining this compound with antiplatelet agents, such as aspirin (B1665792) or clopidogrel, can result in a synergistic increase in the risk of bleeding mims.comwikidata.orgscribd.com. Antiplatelet drugs inhibit platelet aggregation, while this compound impairs the coagulation cascade, and their combined effect can severely compromise hemostatic function mims.comwikidata.orgscribd.com.

Effects on Endogenous Coagulation Factors and Platelet Function

This compound exerts its anticoagulant effect by inhibiting vitamin K epoxide reductase, thereby preventing the gamma-carboxylation and activation of vitamin K-dependent coagulation factors, specifically Factors II, VII, IX, and X, as well as the anticoagulant proteins Protein C and Protein S mims.comwikidata.orgscribd.com. This mechanism leads to a reduction in the levels of functional clotting factors scribd.com.

Research Strategies for Mitigating Potential DDIs in Future Development

Research into the drug-drug interactions of coumarin anticoagulants, including this compound, has provided a foundation for developing strategies to mitigate potential risks in clinical practice mims.commims.comfishersci.caguidetopharmacology.orgmims.comwikidata.orgscribd.com. Understanding the pharmacokinetic and pharmacodynamic mechanisms of these interactions is crucial for informed patient management.

Strategies derived from this research to mitigate potential DDIs include careful assessment of a patient's complete medication profile, vigilant monitoring of the anticoagulant effect using measures such as the International Normalized Ratio (INR), and appropriate dose adjustments of this compound or interacting medications mims.comwikidata.orgscribd.com. Patient education regarding potential interactions and the importance of disclosing all concomitant drug and supplement use is also a vital component of DDI mitigation scribd.com.

While the provided sources detail the identification and management of existing interactions, specific research strategies focused on mitigating potential DDIs during the future development or modification of this compound or similar compounds were not explicitly outlined. However, the extensive research conducted on the DDI profiles of existing vitamin K antagonists provides valuable insights for predicting and evaluating potential interactions during the preclinical and clinical development phases of new anticoagulant therapies.

Advanced Analytical and Bioanalytical Methodologies for Clorindione Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for the quantitative analysis and purity assessment of Clorindione. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical research due to its ability to detect compounds at low concentrations. researchgate.net HPLC is commonly employed for determining the purity of substances like this compound. lgcstandards.comnovachem.com.au The assessment of purity using HPLC involves separating the target compound from impurities and quantifying their relative amounts. nih.gov

Interactive Table 1: Example of HPLC Parameters for a Related Compound Analysis (Illustrative based on search results for similar compounds)

ParameterValue
ColumnC18 (e.g., Phenomenex Gemini C18)
Mobile PhaseMethanol:Water (80:20 % v/v)
Flow Rate1.0 mL/min
Detection Wavelength230 nm

Chromatographic purity is a critical parameter evaluated using techniques like HPLC. novachem.com.au This assessment ensures that the substance meets the required standards for research and potential applications.

Spectroscopic Methods for Structural Elucidation and Confirmation

UV-Visible spectrophotometry can be used for the quantitative analysis of compounds that absorb light in the UV-Vis range. researchgate.net IR spectroscopy helps identify the presence of specific functional groups within the this compound molecule based on characteristic absorption frequencies. srce.hr NMR spectroscopy, including 1D and 2D techniques (such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC), provides detailed information about the arrangement of atoms and their connectivity, enabling comprehensive structural confirmation. srce.hranalis.com.my Mass spectrometry is also considered a key technique for structure elucidation, often used in conjunction with chromatographic and spectroscopic methods. karary.edu.sduwo.ca

Mass Spectrometry-Based Approaches in Metabolite Profiling and Pharmacokinetic Studies

Mass spectrometry (MS) is an indispensable tool in the study of drug metabolism and pharmacokinetics (PK) due to its sensitivity, selectivity, and speed. mdpi.comnih.gov LC-MS and LC-MS/MS are widely used for the quantitative determination of drugs and their metabolites in biological fluids. researchgate.netcolumbia.eduresearchgate.netumich.edu This is particularly important in pharmacokinetic studies to understand how a compound is absorbed, distributed, metabolized, and excreted by the body. researchgate.netumich.eduscispace.comresearchgate.net

Metabolite profiling, often performed using LC-MS/MS, aims to identify and characterize the metabolic products of a compound. mdpi.comchromatographyonline.comevotec.com This provides insights into the metabolic pathways and potential "soft spots" in the molecule that are susceptible to metabolic transformation. chromatographyonline.com High-resolution mass spectrometry (HR-MS) can be used for metabolite identification, sometimes without the need for radiolabeled compounds. evotec.com Techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry offer high specificity and sensitivity for detecting and quantifying analytes in complex biological matrices. mdpi.comresearchgate.net

Interactive Table 2: Typical Applications of Mass Spectrometry in this compound Research

MS TechniqueApplication AreaKey Information Provided
GC/MSIdentification and quantificationMolecular weight, fragmentation pattern
LC-MS/MSMetabolite profiling, PK studiesIdentification and quantification of parent drug and metabolites
HR-MSMetabolite identificationAccurate mass measurement, elemental composition

Note: GC/MS information is based on general applications and a specific mention for this compound in a database entry. nih.gov LC-MS/MS and HR-MS applications are based on their common use in metabolite profiling and PK studies of various compounds. mdpi.comresearchgate.netchromatographyonline.comevotec.com

Pharmacokinetic studies often involve the analysis of drug concentrations in biological matrices over time to determine parameters such as clearance and exposure. columbia.eduresearchgate.netumich.edu LC-MS/MS is the standard of choice for such studies due to its high sensitivity and specificity. researchgate.net

Development and Validation of Bioanalytical Assays for Biological Matrices

The development and validation of bioanalytical assays are critical for the reliable quantification of this compound and its metabolites in biological matrices such as blood, plasma, serum, and urine. scispace.comresearchgate.neteuropa.euwho.int Bioanalytical method validation ensures that a method is reliable and reproducible for its intended use in quantitative measurement of an analyte in a biological matrix. scispace.com

Validation typically involves evaluating parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, recovery, and stability. ijnrd.orgfda.govresearchgate.net Regulatory guidelines, such as those from the ICH, provide recommendations for the validation of bioanalytical assays. europa.eufda.gov

The process of bioanalytical method development and validation involves optimizing various stages, including sample preparation, chromatographic conditions, and detection. scispace.com Sample preparation is a crucial step to remove interfering substances from the biological matrix and improve the performance of the analytical system. scispace.com

Interactive Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescription
LinearityDemonstrates that the response is directly proportional to the analyte concentration over a defined range.
AccuracyAssesses the closeness of measured values to the true concentration.
PrecisionEvaluates the reproducibility of the measurements.
SensitivityDetermines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).
SelectivityConfirms that the method can distinguish the analyte from other components in the matrix.
RecoveryMeasures the efficiency of the sample preparation process.
StabilityAssesses the stability of the analyte in the biological matrix under various storage and handling conditions.

Validated bioanalytical methods are essential for obtaining reliable data to support pharmacokinetic and toxicokinetic studies, which are required for regulatory submissions. scispace.comresearchgate.net

Translational Research and Future Prospects for Clorindione and Its Analogues

Pharmacogenomics in Predicting Individual Anticoagulant Response and Variability

Pharmacogenomics plays a significant role in understanding the variable response observed with vitamin K antagonists (VKAs), including indandione derivatives like Clorindione. researchandmarkets.comgiornaledicardiologia.itresearchgate.net Inter-individual variability in the required dosage of VKAs is a well-known challenge, contributing to the narrow therapeutic index of these drugs. science.gov Genetic polymorphisms in genes involved in the metabolism and action of vitamin K and VKAs are key contributors to this variability. giornaledicardiologia.it

Key genes implicated in VKA pharmacogenomics include VKORC1 and CYP2C9. VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1) is the primary target enzyme of VKAs. ashpublications.orgresearchgate.net Polymorphisms in VKORC1 can affect the sensitivity of the enzyme to inhibition by anticoagulants, influencing the required dose for effective anticoagulation. researchgate.net CYP2C9 is a cytochrome P450 enzyme responsible for the metabolism of several VKAs, particularly the S-enantiomers, which are often more potent. nih.govbrieflands.com Genetic variants in CYP2C9 can lead to altered drug clearance, impacting drug levels and anticoagulant effect. nih.govnih.gov

While extensive research has focused on the pharmacogenomics of coumarin (B35378) VKAs like warfarin (B611796), the relative contribution of individual genetic factors to the response of indandione VKAs, such as fluindione (B1672877) (another indandione derivative), is less well understood. researchgate.net Studies are ongoing to develop and validate models that incorporate genetic and non-genetic factors to predict the required daily dose of indandione VKAs. researchgate.net For instance, research on fluindione has investigated the role of CYP4F2 polymorphisms in its pharmacogenetics. researchgate.net

Understanding the pharmacogenomic profile of patients could potentially lead to personalized dosing regimens for this compound and its analogues, aiming to improve the time spent within the therapeutic international normalized ratio (INR) range and reduce the risk of complications. researchgate.net

Interactive Data Table: Genes and their Role in VKA Response

GeneRole in VKA Action/MetabolismImpact of PolymorphismsRelevance to Indandione VKAs (e.g., this compound)
VKORC1Encodes the primary target enzyme of VKAs. ashpublications.orgresearchgate.netAffects enzyme sensitivity to VKAs, influencing dose. researchgate.netRelevant, as indandiones inhibit VKORC1. ashpublications.org
CYP2C9Metabolizes some VKAs (especially S-enantiomers). nih.govbrieflands.comAlters drug clearance, impacting drug levels. nih.govnih.govRelevant, as metabolism can influence response.
CYP4F2Involved in vitamin K metabolism. researchgate.netMay influence VKA dose requirements. researchgate.netInvestigated in the context of fluindione. researchgate.net

Research on Novel Formulations and Targeted Delivery Systems

Research into novel formulations and targeted delivery systems for anticoagulants, including indandione derivatives, aims to enhance their efficacy, improve patient adherence, and potentially minimize side effects. researchandmarkets.comgiiresearch.com Conventional oral formulations of VKAs can have limitations, such as variable absorption and the need for frequent monitoring. nih.gov

Advancements in pharmaceutical development and drug delivery systems offer potential opportunities for market expansion and improved therapeutic outcomes for this compound. researchandmarkets.comgiiresearch.com Novel delivery mechanisms, such as biocompatible, long-acting injectable devices or advanced oral formulations, are areas of focus for pharmaceutical companies. researchandmarkets.com

While specific research on novel formulations solely for this compound is limited in the provided search results, studies on other indandione derivatives like phenindione (B1680310) highlight the potential of drug delivery systems. Research has explored the use of silver nanoparticles as drug delivery systems for phenindione to potentially modulate its anticoagulant activity and reduce the risk of excessive coagulation observed with the free compound. researchgate.netnih.govresearchgate.net This suggests that similar nanoparticle-based or other advanced delivery approaches could be investigated for this compound to achieve more controlled release and potentially improved safety profiles.

The development of novel formulations, such as soft capsules, can also offer advantages by overcoming solubility and physical constraints of certain drug substances, potentially improving bioavailability and product stability. pharmtech.com These technological advancements in formulation could be applicable to this compound and its analogues.

Interactive Data Table: Potential Novel Formulation Approaches

Formulation/Delivery SystemPotential AdvantagesRelevance to this compound and Analogues
Nanoparticle-based systemsControlled release, potential for targeted delivery, modulation of activity. researchgate.netnih.govresearchgate.netExplored for phenindione; potential for similar application with this compound to improve control. researchgate.netnih.govresearchgate.net
Long-acting injectablesImproved adherence, consistent drug levels. researchandmarkets.comGeneral area of interest in anticoagulant research; potential applicability to indandiones. researchandmarkets.com
Advanced oral formulationsEnhanced bioavailability, improved stability. pharmtech.comCould address limitations of conventional oral VKA formulations. pharmtech.com
Soft capsulesOvercoming solubility issues, improved bioavailability and stability. pharmtech.comPotential for improving the delivery characteristics of this compound. pharmtech.com

Repurposing or Novel Therapeutic Applications of this compound Derivatives Beyond Anticoagulation

Beyond their established role as anticoagulants, indandione derivatives, including this compound and its analogues, are being investigated for a range of other biological activities and potential therapeutic applications. eurekaselect.comnih.gov The indandione core structure presents interesting properties that make these compounds subjects of interest in various fields of pharmaceutical and biochemical research. eurekaselect.comontosight.airesearchgate.net

Research has explored the potential of indandione derivatives in areas such as:

Anticancer activity: Some indandione derivatives have shown antitumoral properties. eurekaselect.comnih.govresearchgate.netresearchgate.net

Anti-inflammatory activity: Anti-inflammatory effects have been observed for certain indandione compounds. eurekaselect.comnih.govresearchgate.netresearchgate.netresearchgate.net

Antimicrobial activity: Indandione derivatives have demonstrated antimicrobial properties. eurekaselect.comnih.govresearchgate.netresearchgate.netnih.gov

Neuroprotective activity: Research suggests potential neuroprotective effects, particularly in the context of Alzheimer's disease. eurekaselect.comnih.govresearchgate.netresearchgate.net Some indan-1,3-dione derivatives have been designed and evaluated as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant, and neuroprotection properties. researchgate.net

Antiviral activity: Some indandione derivatives have been investigated for antiviral activity. nih.gov

While these studies often focus on various indandione derivatives, the findings suggest a broader biological potential for this class of compounds beyond their anticoagulant effects. This compound derivatives, with their specific structural modifications, could potentially be explored for these novel therapeutic applications. The versatility of the indandione nucleus makes it a candidate for molecules in modern drug development paradigms. researchgate.netnih.gov

Interactive Data Table: Potential Non-Anticoagulant Applications of Indandione Derivatives

Potential Application AreaObserved Activity/Research FocusRelevance to this compound Derivatives
AnticancerAntitumoral properties observed in some derivatives. eurekaselect.comnih.govresearchgate.netresearchgate.netPotential for exploring this compound derivatives for anticancer effects.
Anti-inflammatoryAnti-inflammatory effects demonstrated by certain compounds. eurekaselect.comnih.govresearchgate.netresearchgate.netresearchgate.netMay indicate potential anti-inflammatory properties for this compound analogues.
AntimicrobialAntimicrobial activity observed in indandione derivatives. eurekaselect.comnih.govresearchgate.netresearchgate.netnih.govSuggests possible antimicrobial applications for this compound derivatives.
NeuroprotectionPotential in Alzheimer's disease, cholinesterase inhibition, anti-amyloid aggregation. eurekaselect.comnih.govresearchgate.netresearchgate.netThis compound derivatives could be investigated for neuroprotective potential.
AntiviralInvestigated for antiviral activity. nih.govPotential area for exploration for this compound derivatives.

Addressing Unmet Needs and Challenges in Anticoagulation Research and Development

Despite the availability of various anticoagulants, including traditional VKAs and newer direct oral anticoagulants (DOACs), unmet needs and challenges remain in anticoagulation research and development. mdpi.com this compound and other indandione derivatives face some of these challenges.

One significant challenge for VKAs, including indandiones, is the need for frequent monitoring and dose adjustments due to their narrow therapeutic index and variable individual response. researchgate.netscience.gov While pharmacogenomics aims to address variability, achieving stable anticoagulation remains complex. researchgate.net The risk of bleeding complications is also a major concern with all anticoagulants. mdpi.com

The availability of alternative treatments and drugs, particularly newer anticoagulants with potentially improved profiles, presents a competitive landscape for this compound. researchandmarkets.comgiiresearch.com Stringent regulatory landscapes and the high costs associated with drug development and clinical trials also pose hurdles for the development of new formulations or applications for indandione derivatives. researchandmarkets.comgiiresearch.com

Innovation in anticoagulation research is focusing on developing agents with enhanced efficacy and safety profiles, exploring novel targets within the coagulation cascade, and leveraging personalized medicine approaches. researchandmarkets.commdpi.com For indandione derivatives like this compound, addressing these unmet needs could involve:

Developing formulations that allow for more predictable pharmacokinetics and potentially less frequent monitoring. researchandmarkets.comgiiresearch.com

Further research into the pharmacogenomics of indandione VKAs to enable more precise personalized dosing. researchandmarkets.comresearchgate.net

Exploring combination therapies or modifications to the indandione structure to improve the safety profile and reduce bleeding risk.

Identifying specific patient populations who might benefit most from this compound or its analogues, perhaps based on genetic profile or specific clinical conditions.

The development of targeted drug delivery systems is seen as an area ripe for innovation to tailor treatments to individual patient profiles and potentially minimize side effects. giiresearch.com Overcoming regulatory hurdles and the financial burden of R&D are critical factors for the future development and adoption of novel approaches involving this compound and its derivatives. researchandmarkets.comgiiresearch.com

Interactive Data Table: Unmet Needs and Challenges in Anticoagulation and Potential Solutions for this compound

Unmet Need/ChallengeImpactPotential Solutions for this compound and Analogues
Inter-individual variability in response. researchgate.netscience.govDifficult dose adjustment, risk of sub- or supra-therapeutic anticoagulation. science.govPharmacogenomic-guided dosing, further research into indandione pharmacogenomics. researchandmarkets.comresearchgate.net
Need for frequent monitoring. researchgate.netscience.govPatient inconvenience, resource burden. science.govDevelopment of formulations with more predictable pharmacokinetics, exploring less frequent monitoring strategies. researchandmarkets.comgiiresearch.com
Risk of bleeding complications. mdpi.comMajor safety concern. mdpi.comResearch into structural modifications, combination therapies, or targeted delivery to improve safety.
Competition from newer anticoagulants. researchandmarkets.comgiiresearch.comMarket challenges. researchandmarkets.comgiiresearch.comIdentifying niche indications, demonstrating unique benefits, developing improved profiles.
Stringent regulatory pathways and high R&D costs. researchandmarkets.comgiiresearch.comHinders development of new formulations/applications. researchandmarkets.comgiiresearch.comStrategic R&D investments, focusing on areas of high unmet need, exploring expedited pathways where possible. researchandmarkets.comgiiresearch.com

Q & A

Q. What methodological approaches are recommended for determining the physicochemical properties of Clorindione (e.g., ionization constants)?

To characterize this compound’s physicochemical properties, employ spectrophotometric titration and pH-jump techniques under controlled conditions (25°C, ionic strength 0.1). Macroscopic ionization constants (pKa) can be derived using stopped-flow spectrophotometry, as demonstrated in studies of structurally similar 1,3-indandiones . Ensure reproducibility by adhering to standardized protocols for solvent preparation and calibration. Data should be validated against reference compounds like anisindione and phenindione to confirm accuracy.

Q. How should researchers design synthetic routes for this compound to ensure purity and reproducibility?

Prioritize chromatographic purification (e.g., HPLC or column chromatography) and validate compound identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For novel derivatives, provide detailed spectral data and elemental analysis. For known compounds, cross-reference synthetic procedures with established literature, ensuring purity (>95%) via techniques like melting-point analysis or differential scanning calorimetry (DSC) .

Q. What analytical methods are suitable for validating this compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) under stress conditions (e.g., elevated temperature, humidity). Quantify degradation products and establish degradation kinetics using Arrhenius modeling. Include control samples and replicate analyses to minimize experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Adopt a systematic framework:

  • Perform meta-analysis to identify trends or outliers in efficacy/toxicity data.
  • Replicate conflicting experiments under standardized conditions (e.g., cell lines, animal models).
  • Use sensitivity analysis to assess the impact of variables like dosage or solvent choice. Reference iterative qualitative methods to contextualize discrepancies, such as re-evaluating assay protocols or biological endpoints .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in vivo?

Utilize a multi-arm preclinical study with dose-response modeling and pharmacokinetic/pharmacodynamic (PK/PD) integration. Include:

  • Control groups (vehicle and positive controls).
  • Longitudinal sampling for plasma concentration monitoring.
  • Tissue-specific analyses (e.g., liver microsomal assays for metabolic profiling). Address ethical compliance by following institutional guidelines for animal welfare and sample size justification .

Q. How can advanced kinetic models elucidate this compound’s reaction pathways in biological systems?

Apply stopped-flow spectrophotometry to measure transient intermediates during ionization or protein binding. Use global fitting algorithms (e.g., MATLAB or KinTek Explorer) to derive rate constants. Compare kinetic parameters (e.g., kon/koff) with computational simulations (molecular docking) to validate mechanistic hypotheses .

Methodological Frameworks

Q. What strategies ensure robust hypothesis formulation for this compound-related research?

  • Conduct a gap analysis of existing literature (e.g., pharmacokinetic studies, structural analogs).
  • Align hypotheses with understudied mechanisms, such as this compound’s interactions with cytochrome P450 isoforms.
  • Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure testable questions .

Q. How should researchers integrate interdisciplinary approaches (e.g., chemical biology and clinical data) in this compound studies?

  • Combine in vitro binding assays (e.g., surface plasmon resonance) with retrospective clinical data mining.
  • Apply mixed-methods research (MMR) to triangulate quantitative (e.g., IC50 values) and qualitative findings (e.g., patient-reported outcomes).
  • Validate cross-disciplinary data using Bayesian statistical models to account for uncertainty .

Q. What meta-analytical frameworks are effective for synthesizing heterogeneous data on this compound’s therapeutic potential?

  • Use PRISMA guidelines for systematic reviews to assess bias and study quality.
  • Apply random-effects models to aggregate data across studies with varying methodologies.
  • Report heterogeneity metrics (e.g., I<sup>2</sup> statistic) and perform subgroup analyses based on experimental conditions .

Data Integrity and Reproducibility

Q. How can researchers address challenges in replicating this compound’s reported bioactivity?

  • Publish detailed supplementary materials, including raw kinetic datasets and instrument calibration logs.
  • Collaborate with independent labs for cross-validation.
  • Use open-source platforms (e.g., Zenodo) to share spectral libraries and synthetic protocols .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity of this compound?

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation).
  • Calculate LD50/LC50 values with 95% confidence intervals via Probit analysis.
  • Adjust for covariates (e.g., animal weight, sex) using multivariate regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clorindione
Reactant of Route 2
Reactant of Route 2
Clorindione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.